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Compound of Interest

Compound Name: 4-(Ethylthio)benzoic acid

Cat. No.: B081999

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on 4-
(Ethylthio)benzoic acid, a molecule of interest in medicinal chemistry and materials science.
The document delves into its structural properties, spectroscopic characteristics, and electronic
nature, primarily through the lens of computational chemistry. While exhaustive theoretical data
for this specific molecule is not readily available in published literature, this guide synthesizes
information from studies on analogous compounds to present a robust theoretical framework.

Introduction

4-(Ethylthio)benzoic acid (4-ETBA) is a sulfur-containing aromatic carboxylic acid. Its
structure, featuring a benzoic acid moiety functionalized with an ethylthio group at the para
position, makes it a subject of interest for its potential biological activities and applications in
chemical synthesis.[1] Notably, it has been identified as a potential inhibitor of bacterial
cytochrome P450 enzymes, suggesting its utility as an antibacterial agent. Understanding the
fundamental molecular properties of 4-ETBA through theoretical studies is crucial for
elucidating its mechanism of action and for the rational design of novel derivatives with
enhanced therapeutic potential.

Molecular Structure:

Caption: Molecular structure of 4-(Ethylthio)benzoic acid.
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Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 4-(Ethylthio)benzoic acid

is provided below.

Property Value Reference
Molecular Formula CoH1002S [2]
Molecular Weight 182.24 g/mol [11[2]

CAS Number 13205-49-7 [1]
Appearance Solid [1]

Melting Point 145-147 °C [1]

FTIR (KBr, cm~1) Highlights See Table 2 below

1H NMR See Table 3 below

13C NMR See Table 4 below

Table 1: Physicochemical Properties of 4-(Ethylthio)benzoic acid.

Theoretical Computational Methodology

Due to the lack of specific theoretical studies on 4-(Ethylthio)benzoic acid, a standard and

widely accepted computational protocol, based on methodologies applied to similar benzoic

acid derivatives, is proposed here.

Computational Workflow:
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Caption: A typical workflow for the theoretical analysis of 4-(Ethylthio)benzoic acid.

Geometry Optimization

The initial molecular structure of 4-ETBA would be optimized using Density Functional Theory
(DFT). A common and effective functional for such systems is Becke's three-parameter hybrid
functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A Pople-style basis
set, such as 6-311++G(d,p), which includes diffuse and polarization functions, is recommended
for accurate results. The optimization process is continued until a stationary point on the
potential energy surface is located, confirmed by the absence of imaginary frequencies in the
subsequent vibrational analysis.

Vibrational Frequency Analysis
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Following geometry optimization, harmonic vibrational frequencies are calculated at the same
level of theory. This analysis serves two purposes: to confirm that the optimized structure
corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra. The
calculated frequencies are often systematically overestimated and are typically scaled by an
empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

NMR Chemical Shift Calculation

The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for calculating
NMR chemical shifts. These calculations, performed at the B3LYP/6-311++G(d,p) level of
theory on the optimized geometry, can predict the *H and 13C NMR spectra. The calculated
chemical shifts are referenced against a standard, typically tetramethylsilane (TMS), calculated
at the same level of theory.

Frontier Molecular Orbital (FMO) and Molecular
Electrostatic Potential (MEP) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied
Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity
of a molecule. The HOMO-LUMO energy gap provides an indication of the molecule's chemical
stability and reactivity. The Molecular Electrostatic Potential (MEP) map is generated to
visualize the charge distribution and identify regions susceptible to electrophilic and
nucleophilic attack.

Theoretical Results and Discussion

The following sections present illustrative theoretical data for 4-(Ethylthio)benzoic acid, based
on expected values from similar compounds.

Vibrational Spectroscopy

The calculated vibrational frequencies can be assigned to specific molecular motions. Key
vibrational modes for 4-ETBA are summarized in Table 2.
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Vibrational Mode

Expected Wavenumber

(cm~?*) (Scaled)

Description

O-H stretch ~3500 Carboxylic acid O-H stretching
C-H stretch (aromatic) 3100-3000 Aromatic ring C-H stretching
C-H stretch (aliphatic) 2980-2850 Ethyl group C-H stretching
C=0 stretch ~1700 Carboxylic acid C=0 stretching
C-C stretch (aromatic) 1600-1450 Aromatic ring C-C stretching
C-S stretch 700-600 Ethylthio group C-S stretching

Table 2: lllustrative Calculated Vibrational Frequencies for 4-(Ethylthio)benzoic acid.

NMR Spectroscopy

Predicted *H and 3C NMR chemical shifts provide valuable information for structural

elucidation.
Proton Expected Chemical Shift (ppm)
-COOH 12.0-13.0
Aromatic (ortho to -COOH) 7.9-8.1
Aromatic (ortho to -S-) 7.2-7.4
-S-CHa>- 29-3.1
-CHs 1.2-1.4

Table 3: lllustrative Calculated *H NMR Chemical Shifts for 4-(Ethylthio)benzoic acid.
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Carbon Expected Chemical Shift (ppm)
-COOH 167-170

Aromatic (C-COOH) 128-131

Aromatic (C-S) 145-148

Aromatic (ortho to -COOH) 129-132

Aromatic (ortho to -S-) 125-128

-S-CHa- 25-28

-CHs 14-16

Table 4: lllustrative Calculated 3C NMR Chemical Shifts for 4-(Ethylthio)benzoic acid.

Frontier Molecular Orbitals and Molecular Electrostatic
Potential

The electronic properties of 4-ETBA are expected to be influenced by the interplay between the
electron-withdrawing carboxylic acid group and the electron-donating ethylthio group.

Parameter Expected Value (eV) Significance

Region of electron donation

HOMO Energy -6.0 to -6.5 (likely on the sulfur and

aromatic ring)

Region of electron acceptance
LUMO Energy -1.5t0-2.0 (likely on the carboxylic acid
group)

Indicator of chemical stability

HOMO-LUMO Gap (AE) 4.0t05.0 o
and reactivity

Table 5: lllustrative Frontier Molecular Orbital Energies for 4-(Ethylthio)benzoic acid.
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The MEP map would likely show a region of high negative potential (red) around the carbonyl
oxygen of the carboxylic acid group, indicating a site for electrophilic attack. Conversely, a
region of positive potential (blue) would be expected around the acidic hydrogen, highlighting
its susceptibility to deprotonation.

Potential Biological Signaling Pathway

Given that 4-(Ethylthio)benzoic acid is a reported inhibitor of bacterial cytochrome P450
enzymes, a simplified diagram illustrating this interaction is presented below.

Bacterial Cytochrome P450
Binds to -

4-(Ethylthio)benzoic Acid . Substrate Metabolism
Binds to Active Site y’
Endogenous Substrate . Inhibition Leads o Blocked Metabolism

Click to download full resolution via product page

Caption: Inhibition of bacterial cytochrome P450 by 4-(Ethylthio)benzoic acid.

Conclusion

This technical guide has provided a detailed theoretical framework for the study of 4-
(Ethylthio)benzoic acid. While direct computational studies are not extensively available, by
drawing parallels with similar molecules, we have outlined the key methodologies and expected
outcomes of such an investigation. The presented data and visualizations offer valuable
insights for researchers in medicinal chemistry and drug development, aiding in the
understanding of the structure-activity relationships of this promising molecule and guiding
future experimental and theoretical work. Further dedicated computational and experimental
studies are encouraged to validate and expand upon the theoretical predictions presented
herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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